2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid
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Overview
Description
2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid is a complex organic compound that features a benzo[d][1,3]dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxol-5-ylmethanol with an appropriate acyl chloride in the presence of a base such as triethylamine . The intermediate product is then reacted with morpholine and 2-hydroxyethyl(methyl)amine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The compound may also disrupt cellular pathways by interacting with key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 1-benzo[1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and hydroxyethyl(methyl)amino group make it particularly versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5.CH2O2/c1-17(4-6-19)9-13-10-21-7-5-18(13)16(20)12-2-3-14-15(8-12)23-11-22-14;2-1-3/h2-3,8,13,19H,4-7,9-11H2,1H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCMXJRQGDQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)C2=CC3=C(C=C2)OCO3.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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